molecular formula C16H16F3NO4S2 B2449697 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 1448064-91-2

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2449697
CAS RN: 1448064-91-2
M. Wt: 407.42
InChI Key: HWGXDYOAXQYNLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C16H16F3NO4S2 and its molecular weight is 407.42. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory and Anticancer Potential

A study focusing on celecoxib derivatives, including sulfonamides, revealed compounds with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives have been evaluated for their biological activities and showed promising results against human tumor cell lines without causing significant tissue damage, indicating their potential for therapeutic applications (Ş. Küçükgüzel et al., 2013).

Kynurenine 3-Hydroxylase Inhibition

Research on N-(4-phenylthiazol-2-yl)benzenesulfonamides has identified these compounds as potent inhibitors of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. High-affinity inhibitors of this enzyme could be crucial for exploring the pathophysiological role of the kynurenine pathway following neuronal injury (S. Röver et al., 1997).

Endothelin Antagonism

A study on biphenylsulfonamides has explored their role as endothelin-A (ETA) selective antagonists. Modifications to these molecules have led to improved binding and functional activity, with certain derivatives showing effective oral activity in inhibiting pressor effects caused by ET-1, indicating their potential in treating conditions influenced by endothelin-1 (N. Murugesan et al., 1998).

Anticancer and Apoptosis-Inducing Activity

Another investigation synthesized novel benzenesulfonamide derivatives exhibiting anticancer activity and apoptosis-inducing properties in various human cancer cell lines. These compounds, notably affecting the mitochondrial membrane potential and inducing caspase activity, highlight the therapeutic potential of sulfonamides in cancer treatment (B. Żołnowska et al., 2016).

Metabolic Stability and Pharmacokinetics

Research on orally active non-peptide endothelin antagonists like TA-0201 has developed methods for their detection in plasma and tissues, facilitating the study of their pharmacokinetic properties. Such work underscores the importance of understanding the metabolism and distribution of sulfonamide derivatives for their development into effective therapeutics (N. Ohashi et al., 1999).

properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO4S2/c1-25-12-8-6-11(7-9-12)13(21)10-20-26(22,23)15-5-3-2-4-14(15)24-16(17,18)19/h2-9,13,20-21H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGXDYOAXQYNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.